2-Bromo-4'-methoxybenzophenone
Overview
Description
2-Bromo-4'-methoxybenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by a bromine atom attached to the second position of one of the benzene rings and a methoxy group at the fourth position of the other benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of related benzophenone derivatives has been explored in several studies. For instance, the synthesis of 2-hydroxy-4-methoxybenzophenone was achieved using 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate, yielding a product with high purity . Another study reported the synthesis of a natural product starting from a methoxymethyl-substituted aryl methyl ether, which could be related to the synthesis pathways of 2-bromo-4'-methoxybenzophenone . Additionally, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and methoxylation was described, which could provide insights into the synthesis of 2-bromo-4'-methoxybenzophenone .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-bromo-4'-methoxybenzophenone has been characterized using various techniques. For example, the structure of a related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was elucidated using spectroscopic methods and X-ray diffraction, and its intermolecular contacts were examined using Hirshfeld surfaces . Another study reported the crystal structure of N-(2-bromophenyl)-N'-(4-methoxybenzoyl)thiourea, which shares structural features with 2-bromo-4'-methoxybenzophenone, providing valuable information on the spatial arrangement of substituents .
Chemical Reactions Analysis
2-Bromo-4'-methoxybenzophenone can participate in various chemical reactions. A study demonstrated that 2-bromoarylketones undergo photoinduced homolysis followed by Pschorr cyclization to yield fluorenones, a reaction that could potentially be applied to 2-bromo-4'-methoxybenzophenone . Additionally, the reactivity of 2,4'-dihydroxybenzophenones, which could be chemically related to 2-bromo-4'-methoxybenzophenone, was explored in the context of synthesizing novel UV filters .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-bromo-4'-methoxybenzophenone have been studied. For instance, the growth and characterization of 2-hydroxy-4-methoxybenzophenone single crystals were investigated, providing insights into the crystalline perfection and optical properties of the material . The biological evaluation of novel bromophenol derivatives, which could include 2-bromo-4'-methoxybenzophenone analogs, revealed their potential as carbonic anhydrase inhibitors, indicating the importance of understanding their physical and chemical properties .
Scientific Research Applications
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Photoreduction Study
- Field : Experimental Chemistry
- Application : The photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol was studied .
- Method : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
- Results : The experiment yielded a photoreduction quantum efficiency of 7.75% .
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Synthesis and Characterization
- Field : Organic Chemistry
- Application : The synthesis and characterization of a rarely studied compound 4-bromo-4’-methoxybenzophenone .
- Method : The synthesis of 4-methoxy-4’-methylbenzophenone was done via Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as catalyst .
- Results : The results of the synthesis and characterization were not specified in the source .
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Infrared Spectral Data Study
- Field : Applied Sciences
- Application : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed .
- Method : The study was performed by IR spectroscopy and density functional theory (DFT) .
- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .
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Synthesis of Benzodiazepines
- Field : Pharmaceutical Chemistry
- Application : 2-bromo-4-methylpropiophenone, a compound similar to 2-Bromo-4’-methoxybenzophenone, can be used as an intermediate in the synthesis of benzodiazepines . Benzodiazepines are a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .
- Method : The specific method of synthesis was not provided in the source .
- Results : The results of the synthesis were not specified in the source .
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Spectroscopic Experiments
- Field : Physical Chemistry
- Application : Several absorption and excited state spectroscopic experiments were conducted on 4-chloro-4’-ethylbenzophenone . These experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions .
- Method : The specific method of the spectroscopic experiments was not provided in the source .
- Results : The S0→S1 transition gave ε max = 140.08 M-1 cm-1 and λ max = 331.36 nm, while the S0←T1 gave and λ max = 445 nm .
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Characterization of 4-Bromo-4’-Chlorobenzophenone
- Field : Experimental Chemistry
- Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results : The results of the characterization were not specified in the source .
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Characterization of 4-Chloro-4’-Ethoxybenzophenone
- Field : Experimental Chemistry
- Method : The IR stretching regions characteristic of the compound will be presented as well as the major splitting peaks in mass spectrometry . There were 1D and 2D H NMR experiments conducted .
- Results : The results of the characterization were not specified in the source .
properties
IUPAC Name |
(2-bromophenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIWWJREILQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428500 | |
Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-methoxybenzophenone | |
CAS RN |
59142-63-1 | |
Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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